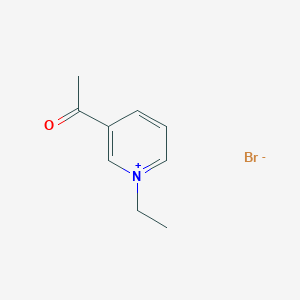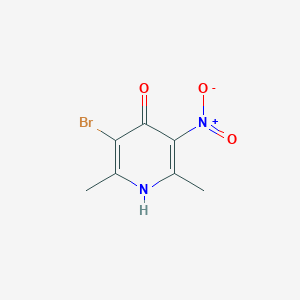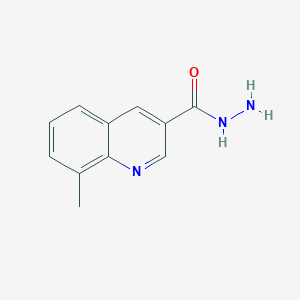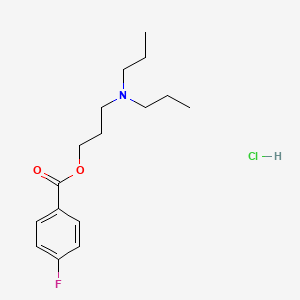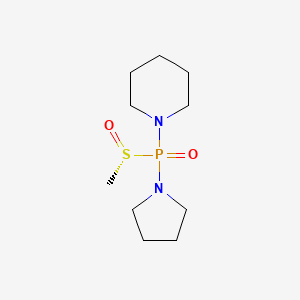
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is a complex organic compound that belongs to the class of heterocyclic amines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the phosphinyl and methylsulfinyl groups. Common synthetic routes include:
Cycloaddition Reactions: Formation of the piperidine and pyrrolidine rings through cycloaddition reactions.
Reductive Amination: Introduction of the amine groups using reductive amination.
Phosphinylation: Addition of the phosphinyl group using phosphinylating agents.
Sulfoxidation: Introduction of the methylsulfinyl group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: Conversion of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the phosphinyl group to a phosphine.
Substitution: Nucleophilic substitution reactions at the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various signaling pathways such as:
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, leading to reduced inflammation and cancer cell proliferation.
PI3K/Akt Pathway: Modulation of the PI3K/Akt pathway, affecting cell survival and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler heterocyclic amine with a six-membered ring.
Pyrrolidine: A five-membered ring compound similar to the pyrrolidine ring in the target compound.
Phosphinyl Derivatives: Compounds containing the phosphinyl group.
Uniqueness
Piperidine, 1-((methylsulfinyl)-1-pyrrolidinylphosphinyl)-, (R*,R*)- is unique due to its combination of piperidine, pyrrolidine, and phosphinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
141931-13-7 |
|---|---|
Fórmula molecular |
C10H21N2O2PS |
Peso molecular |
264.33 g/mol |
Nombre IUPAC |
1-[[(R)-methylsulfinyl]-pyrrolidin-1-ylphosphoryl]piperidine |
InChI |
InChI=1S/C10H21N2O2PS/c1-16(14)15(13,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-10H2,1H3/t15?,16-/m1/s1 |
Clave InChI |
PRAVZMAWLODVDE-OEMAIJDKSA-N |
SMILES isomérico |
C[S@](=O)P(=O)(N1CCCCC1)N2CCCC2 |
SMILES canónico |
CS(=O)P(=O)(N1CCCCC1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B13736351.png)
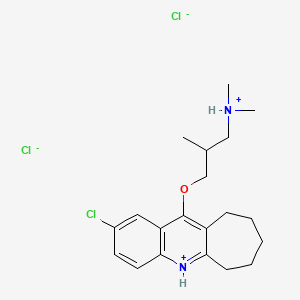
![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
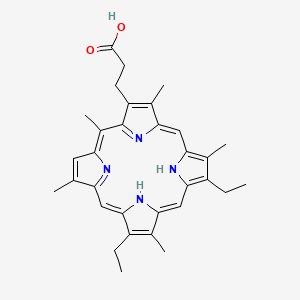
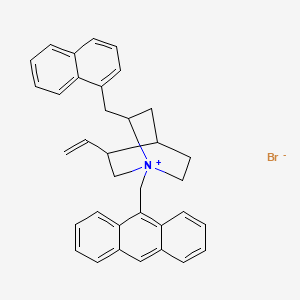
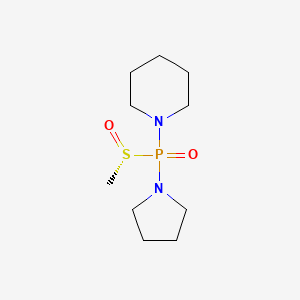
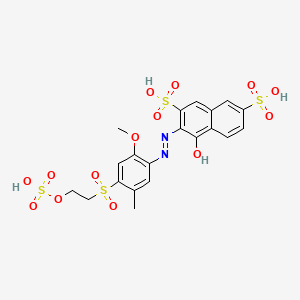
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
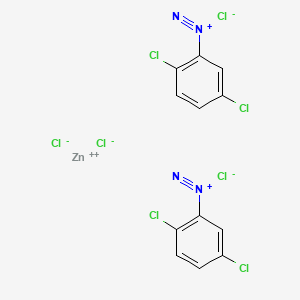
![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
